
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene, also known as DFHM, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. DFHM has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs. In
作用機序
The mechanism of action of 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a key role in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of key enzymes involved in tumor growth and viral replication, making it a promising candidate for the treatment of cancer and viral infections.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of novel drugs. This compound has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a potential candidate for the treatment of a wide range of diseases. This compound has also been shown to exhibit minimal toxicity, making it a safe and effective candidate for the development of new drugs.
実験室実験の利点と制限
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for the development of novel drugs. This compound also exhibits minimal toxicity, making it a safe and effective candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis process, which requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity.
将来の方向性
There are several future directions for the research and development of 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene. One potential direction is the development of novel drugs based on the biochemical and physiological properties of this compound. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of a wide range of diseases. Another potential direction is the optimization of the synthesis process for this compound to improve yield and purity and reduce the complexity of the process. Overall, this compound is a promising candidate for the development of novel drugs with a wide range of potential applications in the field of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of a wide range of diseases. Future research on this compound is needed to fully understand its mechanism of action and to develop new drugs based on its biochemical and physiological properties.
科学的研究の応用
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene has been the subject of extensive scientific research due to its potential application in the field of medicine. This compound has been found to possess a range of biological activities that make it a promising candidate for the development of novel drugs. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of a wide range of diseases.
特性
CAS番号 |
132838-83-6 |
|---|---|
分子式 |
C11H14F2O3 |
分子量 |
232.22 g/mol |
IUPAC名 |
[2,3-bis(2-fluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H14F2O3/c12-4-6-15-10-3-1-2-9(8-14)11(10)16-7-5-13/h1-3,14H,4-8H2 |
InChIキー |
CBELBOXHDLZAFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)OCCF)OCCF)CO |
正規SMILES |
C1=CC(=C(C(=C1)OCCF)OCCF)CO |
同義語 |
2,3-BIS(2-FLUOROETHOXY)-BENZENEMETHANOL |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


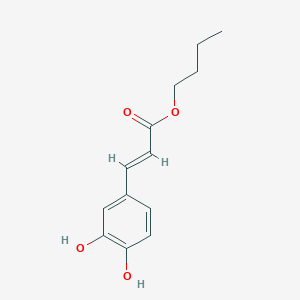
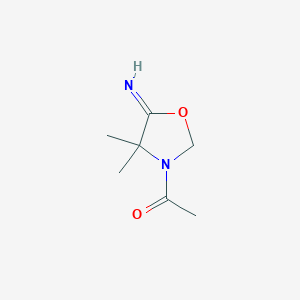
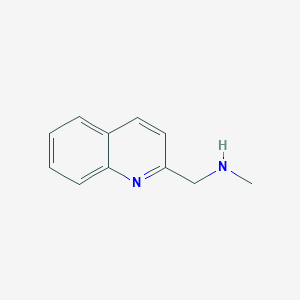

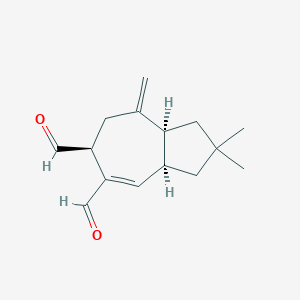
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
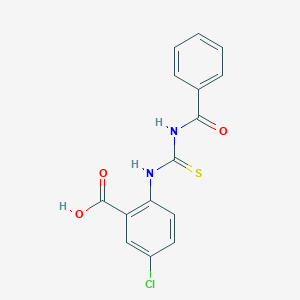
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
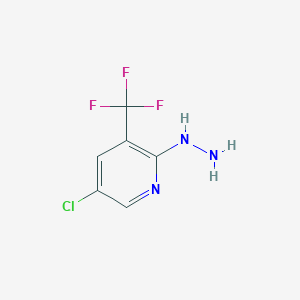
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)
